molecular formula C12H17NOS B12671340 alpha-Cyclohexyl-3-thiopheneacetamide CAS No. 73812-48-3

alpha-Cyclohexyl-3-thiopheneacetamide

Cat. No.: B12671340
CAS No.: 73812-48-3
M. Wt: 223.34 g/mol
InChI Key: NIRFQDLKYZQNBP-UHFFFAOYSA-N
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Description

Alpha-Cyclohexyl-3-thiopheneacetamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound has a molecular formula of C12H17NOS and a molecular weight of 223.36 g/mol . Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including alpha-Cyclohexyl-3-thiopheneacetamide, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed to synthesize thiophene derivatives on a large scale . These methods are preferred due to their efficiency and scalability.

Mechanism of Action

The mechanism of action of alpha-Cyclohexyl-3-thiopheneacetamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as inhibitors of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Cyclohexyl-3-thiopheneacetamide is unique due to the presence of a cyclohexyl group attached to the thiophene ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives .

Properties

CAS No.

73812-48-3

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

2-cyclohexyl-2-thiophen-3-ylacetamide

InChI

InChI=1S/C12H17NOS/c13-12(14)11(10-6-7-15-8-10)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H2,13,14)

InChI Key

NIRFQDLKYZQNBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CSC=C2)C(=O)N

Origin of Product

United States

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